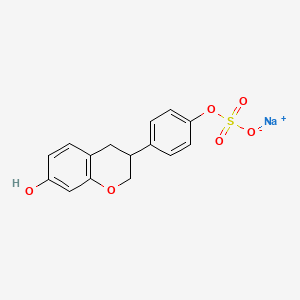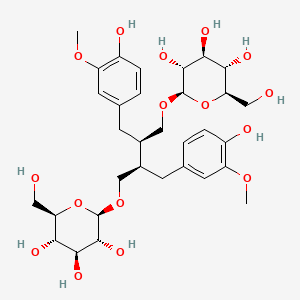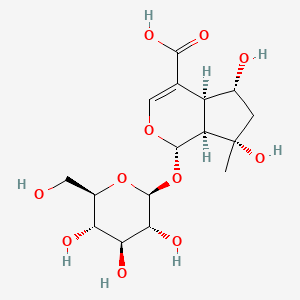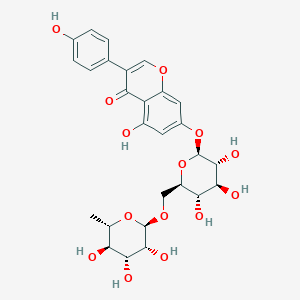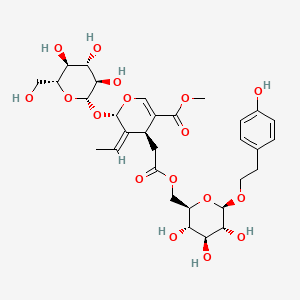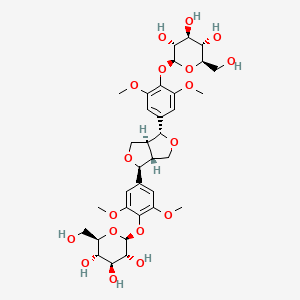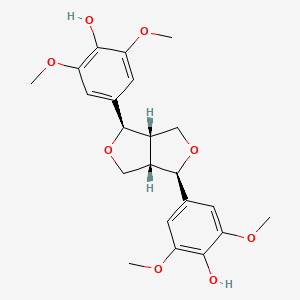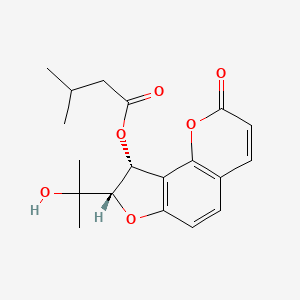
Vaginidin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vaginidin is a natural product found in Angelica edulis with data available.
Applications De Recherche Scientifique
Chemical Components and Structure
Vaginidin is one of the coumarins isolated from the petroleum ether extract of the roots of Selinum vaginatum. The structure and chemical properties of vaginidin have been established through spectral studies and chemical degradation methods. This research contributes to the understanding of the chemical makeup of Selinum vaginatum, particularly focusing on vaginidin and its related compounds (Seshadri, Sood, Handa, & Vishwapaul, 1967).
Vaginal Microbiome and Related Research
While there's a lack of direct studies on vaginidin's application in the vaginal microbiome, related research provides insights into the complex interactions within the vaginal environment. Studies on the vaginal microbiome, such as those discussing bacterial vaginosis, its pathogenesis, and treatment, help in understanding the potential role and therapeutic applications of compounds like vaginidin in this context (Martin & Marrazzo, 2016).
Formulation and Antibacterial Properties
Research on vaginal suppositories, which are commonly used in gynecological therapy, examines the efficacy of various antibacterial pharmacons for the treatment of vaginitis. The choice of the suppository base, which could potentially include vaginidin, is crucial for the release of the active substance and the therapeutic effect. This research is essential for optimizing drug delivery systems in gynecological treatments (Regdon, Gombkötö, Regdon, & Selmeczi, 1994).
Vaginismus Treatment Model
Vaginidin's potential application in the treatment of vaginismus can be inferred from studies that focus on cognitive-behavioral treatment models for this condition. Understanding the pharmacological impact of compounds like vaginidin on the pelvic examination and treatment of vaginismus could be an area of interest (Wijma & Wijma, 1997).
Traditional Chinese Medicine for Vaginitis
Studies on the treatment of vaginitis using decocted-free Chinese medicine, which might include compounds like vaginidin, highlight the effectiveness of traditional approaches. This research shows significant clinical outcomes, suggesting that natural compounds, potentially including vaginidin, could play a role in treating vaginitis (Song, 2015).
Propriétés
Numéro CAS |
31456-93-6 |
|---|---|
Nom du produit |
Vaginidin |
Formule moléculaire |
C19H22O6 |
Poids moléculaire |
346.37 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




